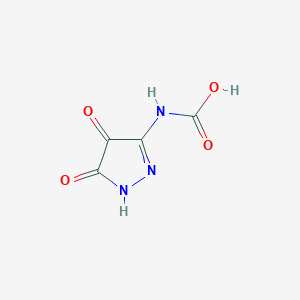
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C6H7N3O3. This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile typically involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes. The reaction is carried out in the presence of a catalytic medium such as potassium carbonate (K2CO3) and glycerol, which acts as a deep eutectic solvent . The reaction conditions are mild, and the process is environmentally friendly and economical.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure and exhibits similar biological activities.
5-Amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile: Another closely related compound with comparable properties.
Uniqueness
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethoxy groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O3/c7-3-4-5(8)12-9-6(4)11-2-1-10/h10H,1-2,8H2 |
InChI-Schlüssel |
JYCPJBXPPGTKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1=NOC(=C1C#N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)




![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)



![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)


![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
